

An In-depth Technical Guide to the Biosynthesis of Methyl Nonanoate

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Compound of Interest

Compound Name: Methyl nonanoate

Cat. No.: B163019

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Audience: Researchers, scientists, and drug development professionals.

Abstract

Methyl nonanoate, a fatty acid methyl ester, is a valuable compound with applications in flavors, fragrances, and as a biochemical research tool. While primarily produced through chemical synthesis, understanding its potential biological synthesis routes is crucial for developing sustainable, bio-based production platforms. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of **methyl nonanoate**. As a dedicated, multi-step pathway for this specific molecule is not extensively documented, this guide focuses on the biosynthesis of its core precursors—nonanoic acid and a methyl donor—and the subsequent enzymatic esterification. Detailed experimental protocols for enzymatic synthesis and quantitative data from related reactions are provided to support research and development efforts.

Introduction: The Nature of Methyl Nonanoate Biosynthesis

Methyl nonanoate (also known as methyl pelargonate) is the methyl ester of nonanoic acid, a nine-carbon saturated fatty acid. In biological systems, its formation is not typically governed by a single, dedicated metabolic pathway. Instead, its biosynthesis is understood as a modular process involving two principal stages:

- **The Biosynthesis of the C9 Acyl Chain:** The formation of nonanoic acid, an odd-chain fatty acid, through a modified fatty acid synthesis (FAS) pathway.
- **Enzymatic Methylation/Esterification:** The attachment of a methyl group to the nonanoic acid backbone, a reaction that can be catalyzed by several classes of enzymes.

This guide will dissect each of these stages, providing a theoretical framework and practical methodologies for its biocatalytic production.

Part I: Biosynthesis of the Nonanoate Backbone

The synthesis of odd-chain fatty acids like nonanoic acid diverges from the more common even-chain fatty acid synthesis at the priming step. Instead of using acetyl-CoA (C2) as the starter unit, the process is initiated with propionyl-CoA (C3).

Generation of the Propionyl-CoA Primer

Propionyl-CoA is a key metabolic intermediate that can be generated through several pathways, making it accessible from various cellular carbon sources.^[1] Key routes include:

- **Catabolism of Amino Acids:** The breakdown of certain amino acids, such as threonine, valine, isoleucine, and methionine, is a primary source of propionyl-CoA in many organisms.^{[2][3]}
- **β -oxidation of Odd-Chain Fatty Acids:** The degradation of longer odd-chain fatty acids yields acetyl-CoA units until the final three-carbon propionyl-CoA moiety remains.^[1]
- **De Novo Synthesis from Central Metabolites:** Engineered pathways can produce propionyl-CoA directly from central metabolites like glucose. A common strategy involves converting pyruvate to oxaloacetate, which then enters the aspartate biosynthesis pathway to produce threonine. Threonine deaminase can then generate α -ketobutyrate, which is subsequently converted to propionyl-CoA by the pyruvate dehydrogenase (PDH) complex.^[4]

Chain Elongation via Fatty Acid Synthase (FAS)

Once formed, propionyl-CoA serves as the primer for the Type II Fatty Acid Synthase (FAS) machinery. The process proceeds as follows:

- Priming: The β -Ketoacyl-ACP Synthase III (FabH) catalyzes the initial condensation reaction between propionyl-CoA and malonyl-ACP (the two-carbon donor).[5]
- Elongation Cycles: The resulting five-carbon chain undergoes three successive cycles of elongation. In each cycle, two carbons are added from malonyl-CoA, followed by a series of reduction, dehydration, and second reduction steps, analogous to even-chain fatty acid synthesis.
- Termination: After three elongation cycles, a nine-carbon acyl chain (nonanoyl) is attached to the Acyl Carrier Protein (ACP). A specialized thioesterase (TE) is required to hydrolyze the thioester bond, releasing free nonanoic acid and regenerating the ACP.[6][7] The chain-length specificity of the thioesterase is a critical determinant of the final product.[8]

The overall pathway from a precursor like threonine to nonanoyl-CoA is visualized in the diagram below.

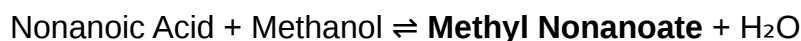
Caption: Proposed biosynthetic pathway for nonanoic acid and nonanoyl-CoA.

Part II: Enzymatic Formation of Methyl Nonanoate

Once nonanoic acid or its activated form (nonanoyl-CoA) is synthesized, the final esterification step can occur. There are three plausible enzymatic routes for this conversion.

Route 1: Lipase-Catalyzed Esterification

Lipases (EC 3.1.1.3) are highly versatile enzymes that can catalyze esterification reactions in non-aqueous or micro-aqueous environments.[9] This route involves the direct condensation of free nonanoic acid and methanol.



This reaction is reversible, and high yields often require the removal of the water byproduct. Immobilized lipases, such as those from *Candida antarctica* (e.g., Novozym 435) or *Rhizomucor miehei*, are commonly used due to their stability and ease of reuse.[10][11]

Route 2: Alcohol Acyltransferase (AAT) Catalysis

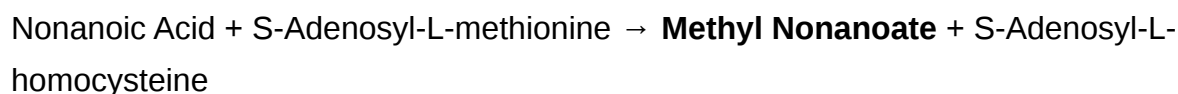
Alcohol acyltransferases (AATs, EC 2.3.1.84) catalyze the transfer of an acyl group from an acyl-CoA donor to an alcohol acceptor.[12] This pathway requires the activation of nonanoic acid to nonanoyl-CoA.



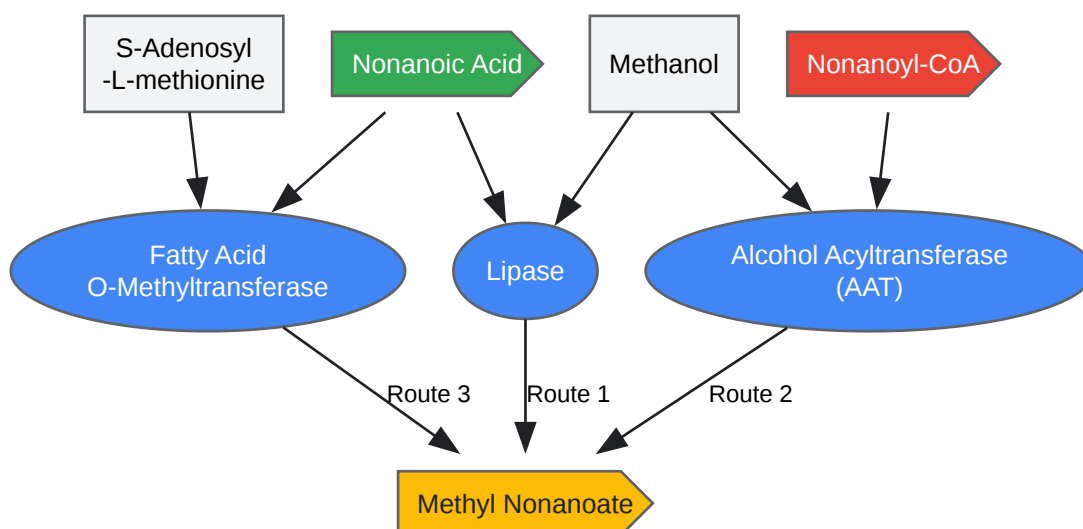
AATs are responsible for the synthesis of a wide variety of volatile esters in fruits and flowers. [13] These enzymes often exhibit broad substrate specificity, accepting a range of acyl-CoAs and alcohols, suggesting that an appropriate AAT could effectively synthesize **methyl nonanoate** if provided with the necessary precursors.[12][14]

Route 3: Fatty Acid O-Methyltransferase Catalysis

A third potential pathway involves a fatty acid O-methyltransferase (EC 2.1.1.-), which uses S-adenosyl-L-methionine (SAM) as the methyl donor.[15] SAM is a universal methyl group donor in numerous biological reactions.[16]



This route directly methylates the carboxylic acid group and is catalyzed by a specific class of methyltransferases.



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Caption: Three potential enzymatic routes for the final synthesis of **methyl nonanoate**.

Quantitative Data

While kinetic data for the specific synthesis of **methyl nonanoate** is limited in the literature, data from lipase-catalyzed reactions with nonanoic acid and other similar substrates provide a valuable reference for experimental design.

Parameter	Pentyl Nonanoate Synthesis[17]	8-Methylnonyl Nonanoate Synthesis[18]	General FAME Synthesis[19]
Enzyme	Immobilized Rhizomucor miehei lipase (RMIM)	Immobilized Candida antarctica lipase B (Novozym 435)	Mixed Novozym 435 & Lipozyme TL IM
Acyl Donor	Nonanoic Acid	Methyl Nonanoate (Transesterification)	Palm Fatty Acid Distillate
Acyl Acceptor	Pentanol	8-methylnonan-1-ol	Methanol
Solvent	Solvent-Free	Solvent-Free or Hexane	t-Butanol
Temperature	45°C	40-50°C	30°C
Substrate Ratio	1:9 (Acid:Alcohol)	1:1.2 (Ester:Alcohol)	1:6 (PFAD:Methanol)
Enzyme Loading	0.2 g (for specified reaction volume)	5-7% (w/w)	5:95 (Novozym:Lipozyme)
Reaction Time	150 min	~24 h	Not Specified
Yield / Conversion	86.08%	82-85%	~96%

Experimental Protocols

Protocol: Lipase-Catalyzed Synthesis of Methyl Nonanoate

This protocol describes a representative solvent-free enzymatic esterification of nonanoic acid and methanol using an immobilized lipase.

Materials:

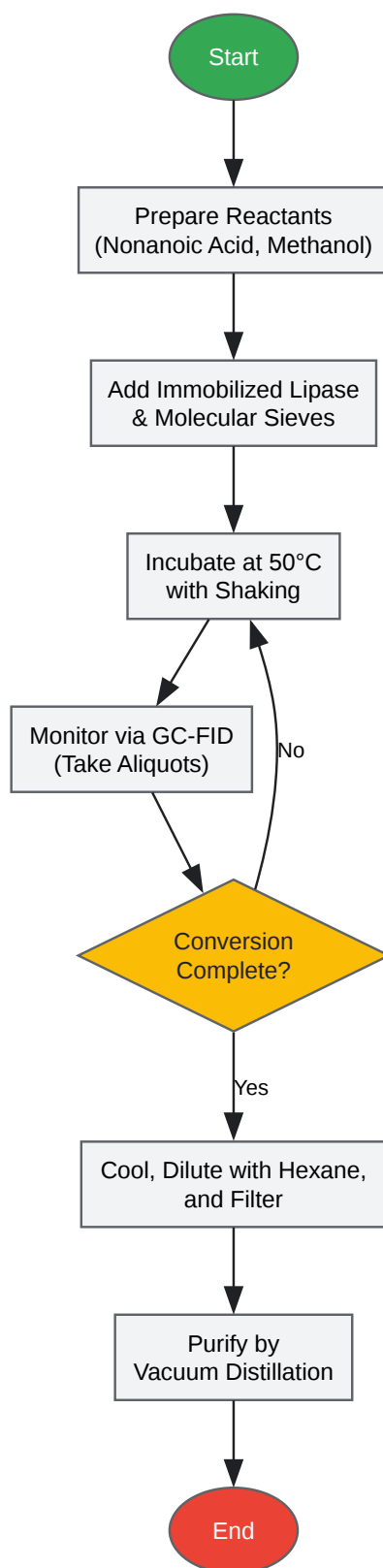
- Nonanoic acid ($\geq 98\%$ purity)
- Methanol (anhydrous)
- Immobilized *Candida antarctica* lipase B (Novozym® 435)
- Molecular sieves (3Å, activated)
- Hexane (for extraction and analysis)
- Ethyl acetate (for extraction and analysis)
- Anhydrous sodium sulfate
- Screw-cap reaction vials (e.g., 20 mL)
- Heating orbital shaker
- Gas chromatograph with Flame Ionization Detector (GC-FID)

Procedure:

- **Reactant Preparation:** In a 20 mL screw-cap vial, add 1.58 g of nonanoic acid (10 mmol).
- **Methanol Addition:** Add 0.48 g of anhydrous methanol (15 mmol, 1.5 equivalents). A molar excess of methanol can help drive the reaction equilibrium.
- **Catalyst and Desiccant:** Add 100 mg of immobilized lipase (Novozym® 435) and 0.5 g of activated 3Å molecular sieves to the vial. The sieves will sequester the water produced, shifting the equilibrium towards the ester product.
- **Reaction Incubation:** Seal the vial tightly and place it in a heating orbital shaker set to 50°C and 200 rpm.

- **Monitoring the Reaction:** Periodically (e.g., at 2, 4, 8, and 24 hours), pause the shaker and carefully take a small aliquot (approx. 10 μ L) of the reaction mixture.
- **Sample Preparation for GC:** Dilute the aliquot in 1 mL of a hexane/ethyl acetate mixture (1:1 v/v). Vortex thoroughly.
- **GC Analysis:** Analyze the diluted sample by GC-FID to determine the conversion of nonanoic acid to **methyl nonanoate**. An appropriate temperature program should be used to separate the acid, alcohol, and ester peaks.
- **Reaction Termination and Workup:** Once the reaction has reached the desired conversion (or equilibrium), cool the vial to room temperature.
- **Catalyst Removal:** Add 5 mL of hexane to the vial and vortex. Filter the mixture to remove the immobilized enzyme and molecular sieves. The enzyme can be washed with fresh hexane, dried, and stored for potential reuse.
- **Purification (Optional):** The filtered solution contains the product, unreacted starting materials, and solvent. For high purity, the hexane can be removed under reduced pressure, and the resulting oil can be purified by vacuum distillation.

Experimental Workflow Diagram



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Caption: Workflow for the lipase-catalyzed synthesis of **methyl nonanoate**.

Conclusion

The biosynthesis of **methyl nonanoate** is best understood as a two-stage process involving the formation of a C9 fatty acid precursor followed by an enzymatic esterification event. The synthesis of the nonanoic acid backbone relies on the availability of propionyl-CoA to prime the fatty acid synthase complex. The final esterification can be achieved through multiple enzymatic strategies, with lipase-catalyzed esterification being a well-established and robust method for in vitro synthesis. For in vivo production, engineering a host organism to provide both nonanoyl-CoA and an alcohol, coupled with the expression of a suitable alcohol acyltransferase, presents a promising metabolic engineering strategy. The data and protocols provided in this guide offer a solid foundation for researchers aiming to explore and optimize the biocatalytic production of this valuable ester.

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